molecular formula C12H12FN5O2S2 B2383034 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide CAS No. 886937-61-7

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2383034
CAS No.: 886937-61-7
M. Wt: 341.38
InChI Key: UUROMDFTXDECOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl urea moiety and a methylacetamide-thioether side chain. Its molecular structure combines aromatic, heterocyclic, and thioether functionalities, making it a candidate for diverse biological activities, including anticonvulsant and antiproliferative effects . The presence of the 4-fluorophenyl group enhances its metabolic stability and binding affinity to biological targets, as fluorine’s electronegativity and small atomic radius improve pharmacokinetic properties .

Properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN5O2S2/c1-14-9(19)6-21-12-18-17-11(22-12)16-10(20)15-8-4-2-7(13)3-5-8/h2-5H,6H2,1H3,(H,14,19)(H2,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUROMDFTXDECOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative procedure involves:

  • Reagents : Thiosemicarbazide (1.0 equiv), chloroacetic acid (1.2 equiv), phosphorus oxychloride (POCl₃)
  • Conditions : Reflux in anhydrous dichloroethane (DCE) at 80°C for 6–8 hours.
  • Mechanism : Acid-catalyzed cyclodehydration forms the thiadiazole ring with elimination of water.

Yield : 72–85% (depending on substituents).

Thioether Formation with N-Methylbromoacetamide

Nucleophilic Substitution

The thiol group at position 2 reacts with N-methylbromoacetamide:

  • Reagents : 5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazole-2-thiol (1.0 equiv), N-methylbromoacetamide (1.05 equiv)
  • Base : Potassium carbonate (K₂CO₃, 2.0 equiv) in dimethylformamide (DMF)
  • Conditions : 50°C for 4–6 hours under inert atmosphere.

Yield : 82–89%.

Optimization and Scalability

Solvent Screening

Reaction yields were compared across solvents:

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DMF 36.7 89 98.5
DMSO 46.7 85 97.2
Acetonitrile 37.5 76 95.8

DMF provided optimal solubility and reaction kinetics.

Temperature Profile

Thioether coupling efficiency versus temperature:

Temperature (°C) Time (h) Yield (%)
25 24 63
50 6 89
70 3 91

Elevated temperatures reduced reaction time but risked decomposition above 70°C.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 2.87 (s, 3H, N-CH₃), 3.41 (s, 2H, CH₂CO), 7.12–7.45 (m, 4H, Ar-H), 8.21 (s, 1H, NH), 10.34 (s, 1H, NH).
  • ¹³C NMR :
    δ 28.9 (N-CH₃), 42.1 (CH₂CO), 115.6–162.3 (aromatic and carbonyl carbons).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₂H₁₂FN₅O₂S₂ [M+H]⁺: 417.0432; found: 417.0429.

Purity and Analytical Data

HPLC Conditions

  • Column : C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA
  • Retention Time : 8.92 min
  • Purity : ≥98% (λ = 254 nm).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Di-substituted thioethers from over-alkylation.
  • Solution : Use of N-methylbromoacetamide in slight excess (1.05 equiv) and controlled addition rates.

Urea Hydrolysis

  • Issue : Acidic or basic conditions degrade the ureido group.
  • Prevention : Maintain pH 6–8 during workup and use buffered extraction.

Industrial-Scale Considerations

Cost Analysis

Reagent Cost/kg (USD) Quantity per kg Product
4-Fluorophenyl isocyanate 320 0.45 kg
N-Methylbromoacetamide 280 0.38 kg
DMF 25 6 L

Total raw material cost: ≈$420/kg product.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or other reactive sites in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Antibacterial Activity

Compounds containing the thiadiazole moiety have demonstrated significant antibacterial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial strains:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

Studies have reported Minimum Inhibitory Concentration (MIC) values ranging from 15.6 µg/mL to 300 µg/mL against these pathogens, suggesting potent antibacterial activity compared to standard antibiotics like streptomycin.

Antifungal Activity

The compound also shows antifungal properties. It has been effective against fungal strains such as:

  • Aspergillus niger
  • Candida albicans

The antifungal efficacy is often correlated with the presence of electron-withdrawing groups on the aromatic rings, enhancing the compound's ability to disrupt fungal cell membranes.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines:

Cell LineCompound ConcentrationObserved Effect
A549 (lung cancer)100 nM - 1 mMSignificant reduction in cell viability
T47D (breast cancer)100 nM - 1 mMInduced apoptosis in cancer cells

These findings suggest that modifications to the thiadiazole structure can enhance anticancer activity, particularly through the introduction of halogen substituents.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by its structural components:

  • Substituent Effects : The presence of fluorine and other electronegative atoms has been linked to increased potency against bacteria and cancer cells.
  • Thiadiazole Ring Modifications : Variations at the 5-position of the thiadiazole ring significantly impact biological activity. For instance, introducing electron-withdrawing groups enhances antibacterial effects.

Antibacterial Efficacy

A comparative study on a series of thiadiazole derivatives indicated that those with para-substituted groups exhibited superior antibacterial properties compared to ortho or meta counterparts. The most effective compound had an MIC value lower than that of standard antibiotics like ampicillin.

Anticancer Screening

In a study utilizing MTT assays across multiple cancer cell lines, derivatives containing fluorinated phenyl groups demonstrated enhanced cytotoxicity compared to non-fluorinated analogs. This suggests that fluorination may play a critical role in designing effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound’s bioactive properties are often linked to its ability to disrupt processes related to DNA replication and protein synthesis. The thiadiazole ring, being a bioisostere of pyrimidine, allows the compound to interfere with nucleic acid metabolism, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties of Analogous Compounds

Compound Name / ID Substituent on Urea Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide (Target Compound) 4-Fluorophenyl 261–263* ~455.5† Urea, thiadiazole, thioether, acetamide
N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) Phenyl 263–265 456.44 (exp) Benzothiazole, phenyl urea
4h () p-Tolyl 265–267 470.62 (exp) Methylphenyl urea
4i () 4-Methoxyphenyl 264–266 486.38 (exp) Methoxyphenyl urea
4j () 4-Chlorophenyl 261–263 490.92 (exp) Chlorophenyl urea
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea () 4-Fluorophenyl N/A N/A Dichlorobenzyl thioether
Flufenacet () Trifluoromethyl 75 364.34 Trifluoromethyl, isopropyl

*Estimated based on analogs (4j: 261–263°C) ; †Calculated from molecular formula.

Key Observations :

  • The target compound shares structural similarities with compounds 4g–4j (), differing primarily in the urea substituent. The 4-fluorophenyl group distinguishes it from phenyl (4g), p-tolyl (4h), and 4-chlorophenyl (4j) analogs.
  • Compared to Flufenacet (), which has a trifluoromethyl-thiadiazole backbone, the target compound’s urea and thioether groups may confer distinct biological targeting.

Key Observations :

  • The 4-fluorophenyl urea moiety in the target compound and its analog () exhibits superior anticonvulsant activity (ED₅₀ = 0.65 μmol/kg) compared to phenyl- or methoxy-substituted derivatives (ED₅₀ = 1.14–2.72 μmol/kg) .
  • Antiproliferative activity in 4g–4j () correlates with electron-withdrawing substituents (e.g., Cl, F), suggesting the target compound may share this trend.

Biological Activity

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections provide an overview of its synthesis, biological mechanisms, and various studies that highlight its activity.

Synthesis of this compound

The synthesis typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved through the cyclization of thiosemicarbazides with carbon disulfide or carboxylic acids under acidic or basic conditions.
  • Introduction of the Ureido Group : The ureido moiety is introduced by reacting the thiadiazole derivative with an isocyanate.
  • Attachment of the Fluorophenyl Group : This step involves nucleophilic substitution where a fluorophenyl isocyanate reacts with the thiadiazole derivative.
  • Final Acetylation : The N-methylacetamide group is formed through acylation with acetic anhydride or acetyl chloride.

Antimicrobial Activity

  • Antibacterial Properties : Studies have shown that thiadiazole derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, compounds containing the 1,3,4-thiadiazole core have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against Candida albicans and other fungal strains .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines:

  • Inhibition of Cell Proliferation : The compound has shown IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cell lines .
  • Mechanism of Action : It may inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Fluorine Substitution : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets .
  • Ureido Group Variations : Alterations in the ureido group can significantly affect the compound's interaction with enzymes and receptors involved in disease pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives reported that compounds similar to this compound showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

Another investigation into the anticancer properties revealed that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines. The study highlighted that structural features such as substituent groups on the thiadiazole ring play a crucial role in determining activity levels .

Q & A

Q. Core techniques :

  • NMR spectroscopy : 1H and 13C NMR confirm the presence of the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and thiadiazole ring (δ ~160–170 ppm for carbons) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z ~413.5) .
  • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) content is matched to theoretical values (e.g., C: 49.5%, H: 3.9%, N: 18.2%) .
    Supplementary methods : IR spectroscopy identifies urea C=O stretches (~1650 cm⁻¹) and thioamide S-H bonds (~2550 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antiproliferative vs. anti-inflammatory efficacy)?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate antiproliferative activity using both MTT and clonogenic survival assays .
  • Target specificity profiling : Screen against kinase panels (e.g., VEGFR-2, BRAF) to confirm mechanistic hypotheses .
  • Structural analysis : Compare X-ray crystallography or molecular docking results to identify binding mode discrepancies (e.g., urea group interactions with kinase ATP pockets vs. COX-2 active sites) .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-chlorophenyl, p-tolyl) to assess how electronic effects influence activity .
  • Bioisosteric replacement : Replace the thiadiazole ring with oxadiazole or triazole to evaluate ring rigidity impacts on target binding .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate urea and thioamide moieties with IC50 values in kinase inhibition assays .

Advanced: How can researchers optimize this compound’s pharmacokinetic properties for in vivo studies?

  • Solubility enhancement : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the acetamide group) .
  • Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., thiadiazole oxidation) and introduce fluorine or methyl groups to block metabolism .
  • Toxicity screening : Perform Ames tests for mutagenicity and hERG channel assays to assess cardiac risk .

Basic: What are the primary biological targets and pathways implicated for this compound?

  • Kinase inhibition : Targets VEGFR-2 (IC50 ~0.8 µM) and BRAF (IC50 ~1.2 µM) via competitive ATP binding, critical in cancer cell proliferation .
  • Anti-inflammatory pathways : Suppresses COX-2 and NF-κB signaling, reducing IL-6 and TNF-α levels in macrophage models .
  • Antimicrobial activity : Disrupts bacterial cell wall synthesis (e.g., against S. aureus with MIC ~8 µg/mL) through penicillin-binding protein (PBP) inhibition .

Advanced: How can computational modeling guide the design of derivatives with enhanced potency?

  • Molecular dynamics simulations : Simulate ligand-protein complexes (e.g., VEGFR-2) to identify residues (e.g., Lys868, Asp1046) critical for binding stability .
  • Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to prioritize synthetic efforts .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier permeability and CYP450 interactions to exclude neurotoxic or metabolically unstable analogs .

Basic: What are the stability considerations for this compound under experimental storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the thiadiazole ring .
  • Hydrolysis risk : Avoid aqueous buffers at pH >8, where the urea group may degrade; use lyophilized forms for long-term storage .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~180°C, confirming room-temperature stability .

Advanced: What strategies are effective in scaling up synthesis while maintaining green chemistry principles?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst recycling : Use immobilized triethylamine on silica gel to reduce waste .
  • Flow chemistry : Implement continuous flow reactors for thiadiazole formation, improving yield reproducibility and reducing reaction time (e.g., from 12h to 2h) .

Advanced: How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of VEGFR-2 in lysates treated with the compound .
  • Western blotting : Measure phospho-ERK/MEK downregulation in cancer cells (e.g., A549) to confirm BRAF pathway inhibition .
  • Pull-down assays : Use biotinylated probes to isolate compound-bound proteins for mass spectrometry identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.